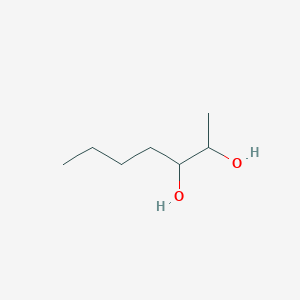

Heptane-2,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

21508-07-6 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

heptane-2,3-diol |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-7(9)6(2)8/h6-9H,3-5H2,1-2H3 |

InChI Key |

VUVZASHBYYMLRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (2R,3S)-Heptane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-heptane-2,3-diol is a specific stereoisomer of heptane-2,3-diol, a vicinal diol. The spatial arrangement of the hydroxyl groups along the heptane (B126788) backbone dictates its physical and chemical properties, which in turn influence its behavior in biological systems and chemical reactions. This technical guide provides a summary of the available computed physical properties of (2R,3S)-heptane-2,3-diol and outlines detailed experimental protocols for the determination of its key physical characteristics. Due to a lack of experimentally determined data in the public domain for this specific stereoisomer, this guide also serves as a framework for its empirical characterization.

Data Presentation: Physical Properties

Currently, there is a notable absence of experimentally verified physical property data for (2R,3S)-heptane-2,3-diol in peer-reviewed literature and chemical databases. The following table summarizes the computed data available from the PubChem database, which can serve as an initial reference.[1] It is imperative that these values be confirmed through experimental measurement.

| Physical Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | PubChem[1] |

| Molecular Weight | 132.20 g/mol | PubChem (Computed)[1] |

| XLogP3 | 1.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

| Exact Mass | 132.115029749 Da | PubChem (Computed)[1] |

| Polar Surface Area | 40.5 Ų | PubChem (Computed)[1] |

| Melting Point | Data Not Available | - |

| Boiling Point | Data Not Available | - |

| Density | Data Not Available | - |

| Solubility | Data Not Available | - |

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of a liquid organic compound such as (2R,3S)-heptane-2,3-diol.

Determination of Melting Point

Since (2R,3S)-heptane-2,3-diol may exist as a solid at or below room temperature, the determination of its melting point is a critical first step in its characterization.

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][3]

-

Thermometer (calibrated)[3]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely powdered using a mortar and pestle.[3]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus.[2]

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the rubber band is above the oil level.[3][5]

-

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]

-

Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[2]

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7]

Apparatus:

-

Thermometer (calibrated)[8]

-

Heating source (e.g., Bunsen burner or heating mantle)[8]

-

Liquid paraffin (B1166041) or silicone oil[5]

Procedure (Capillary Method):

-

Sample Preparation: A small amount (a few milliliters) of the liquid is placed in a small test tube.[9]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid. The test tube is then attached to a thermometer.[5][8]

-

Heating: The assembly is heated in a Thiele tube or an oil bath. Heating should be done gently and uniformly.[5][8]

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.[5][8] The heat source is then removed, and the liquid is allowed to cool.

-

Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Density

Principle: Density is the mass of a substance per unit volume.[11]

Apparatus:

-

Pycnometer or a graduated cylinder[12]

-

Analytical balance

Procedure (using a Pycnometer):

-

The mass of a clean, dry pycnometer is accurately determined using an analytical balance.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The mass of the pycnometer filled with the liquid is determined.

-

The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., distilled water).

-

The density of the sample is calculated using the formula: Density = Mass / Volume.[13]

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a substance depends on the physical and chemical properties of both the solute and the solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

Procedure (Qualitative):

-

Approximately 0.1 g of the compound is placed in a test tube.[14]

-

3 mL of the solvent (e.g., water, ethanol, diethyl ether, acetone, toluene) is added in portions, with vigorous shaking after each addition.[14]

-

The compound is considered soluble if it completely dissolves to form a clear solution.

-

For water-insoluble compounds, solubility can be tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl to provide information about the presence of acidic or basic functional groups.[15][16]

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an unknown organic compound like (2R,3S)-heptane-2,3-diol.

Caption: Workflow for Physical Property Determination.

Conclusion

While computational data for (2R,3S)-heptane-2,3-diol provides a preliminary understanding of its physicochemical profile, experimental verification is crucial for its application in research and development. The protocols outlined in this guide offer a systematic approach to determining the melting point, boiling point, density, and solubility of this compound. The empirical data generated will be invaluable for its use in drug design, synthesis, and other scientific endeavors.

References

- 1. (2R,3S)-Heptane-2,3-diol | C7H16O2 | CID 13293569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. byjus.com [byjus.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. calnesis.com [calnesis.com]

- 13. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to the Chemical Structure and Isomers of Heptane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and key physicochemical properties of heptane-2,3-diol. It includes a summary of its constitutional and stereoisomeric forms, available quantitative data, and generalized experimental protocols for its synthesis and separation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Structure and Isomerism

This compound is a vicinal diol with the molecular formula C₇H₁₆O₂. Its structure consists of a seven-carbon heptane (B126788) backbone with hydroxyl (-OH) groups attached to the second and third carbon atoms. The presence of two chiral centers at these positions gives rise to multiple stereoisomers. Additionally, constitutional isomers exist where the hydroxyl groups are located at different positions on the heptane chain.

Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. While the primary focus of this guide is this compound, it is important to be aware of other isomeric diols of heptane, such as heptane-1,2-diol, heptane-2,4-diol, heptane-2,5-diol, and heptane-3,4-diol, as they may be present as impurities or have different biological activities.

Stereoisomers of this compound

This compound has two chiral centers at carbons 2 and 3. This results in a total of four possible stereoisomers (2² = 4). These stereoisomers can be grouped into two pairs of enantiomers. The relationship between these stereoisomers is depicted in the diagram below.

The diastereomeric pairs are often referred to by the relative stereochemistry of the hydroxyl groups:

-

Erythro isomers: (2R,3R)- and (2S,3S)-heptane-2,3-diol, where the hydroxyl groups are on the same side in a Fischer projection.

-

Threo isomers: (2R,3S)- and (2S,3R)-heptane-2,3-diol, where the hydroxyl groups are on opposite sides in a Fischer projection.

Physicochemical Properties

Quantitative experimental data for the specific isomers of this compound is scarce in publicly available literature. The following table summarizes the computed data available from chemical databases. It is important to note that these are predicted values and may differ from experimental findings.

| Property | (2R,3R)-heptane-2,3-diol | (2S,3S)-heptane-2,3-diol | (2R,3S)-heptane-2,3-diol | (2S,3R)-heptane-2,3-diol |

| Molecular Formula | C₇H₁₆O₂ | C₇H₁₆O₂ | C₇H₁₆O₂ | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol | 132.20 g/mol | 132.20 g/mol | 132.20 g/mol |

| CAS Number | Not available | Not available | 202831-28-5 | 91177-72-9 |

| Boiling Point | Not available | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available | Not available |

| Density | Not available | Not available | Not available | Not available |

| Optical Rotation | Not available | Not available | Not available | Not available |

Note: The generic CAS number for this compound is 21508-07-6.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of vicinal diols is the dihydroxylation of an alkene. For this compound, the starting material would be hept-2-ene. The stereochemical outcome of the reaction can be controlled by the choice of reagents.

3.1.1. Syn-dihydroxylation (to produce erythro isomers)

-

Reagents: Osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). Alternatively, cold, dilute potassium permanganate (B83412) (KMnO₄) can be used, though it may lead to over-oxidation.

-

General Procedure:

-

Dissolve hept-2-ene in a suitable solvent system (e.g., t-butanol/water).

-

Add the co-oxidant (e.g., NMO).

-

Add a catalytic amount of OsO₄.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium sulfite).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

-

Expected Outcome: Dihydroxylation of trans-hept-2-ene will yield the racemic mixture of (2R,3R)- and (2S,3S)-heptane-2,3-diol. Dihydroxylation of cis-hept-2-ene will also produce the erythro pair.

3.1.2. Anti-dihydroxylation (to produce threo isomers)

-

Reagents: A peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) to form an epoxide, followed by acid- or base-catalyzed hydrolysis.

-

General Procedure:

-

Epoxidation: Dissolve hept-2-ene in a non-polar solvent (e.g., dichloromethane). Add m-CPBA and stir at room temperature until the alkene is consumed.

-

Hydrolysis: Isolate the epoxide and then treat it with aqueous acid (e.g., perchloric acid or sulfuric acid) or base to open the epoxide ring.

-

Work up the reaction and purify the resulting diol.

-

-

Expected Outcome: Anti-dihydroxylation of trans-hept-2-ene will yield the threo pair of enantiomers, (2R,3S)- and (2S,3R)-heptane-2,3-diol.

The following diagram illustrates a generalized workflow for the synthesis of this compound stereoisomers.

Separation of Stereoisomers

3.2.1. Separation of Diastereomers

The erythro and threo diastereomers of this compound have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention times). Therefore, they can be separated by standard laboratory techniques such as:

-

Column Chromatography: This is a common method for separating diastereomers on a laboratory scale.

-

Fractional Distillation: If the boiling points of the diastereomers are sufficiently different, fractional distillation can be employed.

-

Recrystallization: Differences in solubility can be exploited to separate diastereomers by recrystallization.

3.2.2. Resolution of Enantiomers

The separation of enantiomers (a process called resolution) is more complex as they have identical physical properties in an achiral environment. Common methods for resolving a racemic mixture of diols include:

-

Formation of Diastereomeric Derivatives: Reacting the racemic diol with a chiral resolving agent (e.g., a chiral carboxylic acid or its derivative) to form a mixture of diastereomeric esters. These diastereomers can then be separated by chromatography or crystallization, followed by hydrolysis to recover the individual enantiomers of the diol.

-

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can allow for the direct separation of enantiomers.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the carbon backbone and the hydroxyl protons. The chemical shifts and coupling constants of the protons on C2 and C3 would be particularly informative for distinguishing between the erythro and threo diastereomers.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals for the seven carbon atoms in an asymmetric environment. The chemical shifts of C2 and C3, which are bonded to the hydroxyl groups, would be in the range of approximately 60-80 ppm. A ¹³C NMR spectrum for erythro-heptane-2,3-diol is available in the SpectraBase database, which can be used as a reference.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.

Conclusion

This compound is a simple yet structurally diverse molecule with four stereoisomers. While detailed experimental data on its physicochemical properties are limited, its synthesis and separation can be achieved through established organic chemistry methodologies. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound and its isomers, and highlights the need for further experimental characterization of this chemical entity.

An In-Depth Technical Guide to Heptane-2,3-diol: CAS Numbers, Nomenclature, and Synthesis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical guide provides an in-depth look at heptane-2,3-diol, covering its various stereoisomers, their corresponding CAS numbers and IUPAC nomenclature, available physical property data, and a detailed experimental protocol for its synthesis.

Nomenclature and Stereoisomerism

This compound is a vicinal diol with two stereocenters at positions 2 and 3 of the heptane (B126788) chain. This gives rise to four possible stereoisomers: two pairs of enantiomers. The nomenclature precisely defines the spatial arrangement of the hydroxyl groups. The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, often referred to as the syn or erythro diastereomers. The (2R,3S) and (2S,3R) isomers form the other enantiomeric pair, known as the anti or threo diastereomers.

A diagram illustrating the stereochemical relationships between the different isomers of this compound is provided below.

Caption: Stereoisomeric relationships of this compound.

CAS Numbers and Physical Properties

| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | 2,3-Heptanediol | 21508-07-6 | C₇H₁₆O₂ | 132.20 | 91-94 (3 Torr)[1] | 44.24 (estimate)[1] |

| (2R,3R)-rel-Heptane-2,3-diol | Racemic (±)-syn-Heptane-2,3-diol | 38217-37-7[1] | C₇H₁₆O₂ | 132.20 | Not Available | Not Available |

| (2R,3R)-Heptane-2,3-diol | (-)-syn-Heptane-2,3-diol | Not Available | C₇H₁₆O₂ | 132.20 | Not Available | Not Available |

| (2S,3S)-Heptane-2,3-diol | (+)-syn-Heptane-2,3-diol | Not Available | C₇H₁₆O₂ | 132.20 | Not Available | Not Available |

| (2S,3R)-Heptane-2,3-diol | (-)-anti-Heptane-2,3-diol | 91177-72-9[2] | C₇H₁₆O₂ | 132.20 | Not Available | Not Available |

| (2R,3S)-Heptane-2,3-diol | (+)-anti-Heptane-2,3-diol | 202831-28-5[3] | C₇H₁₆O₂ | 132.20 | Not Available | Not Available |

Experimental Protocol: Synthesis of syn-Heptane-2,3-diol via Dihydroxylation of trans-2-Heptene (B81623)

The following protocol describes a general method for the syn-dihydroxylation of an alkene using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide (NMO) as a stoichiometric oxidant. This method is a common and reliable way to produce syn-diols.

Reaction Scheme:

Caption: Synthesis of syn-heptane-2,3-diol from trans-2-heptene.

Materials:

-

trans-2-Heptene

-

N-Methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄), 4% solution in water

-

Acetone

-

Water, deionized

-

Sodium sulfite

-

Magnesium sulfate (B86663) (anhydrous)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (brine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-heptene (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).

-

Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.02-0.05 equivalents) dropwise via a dropping funnel. The reaction mixture will typically turn dark brown or black.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes to reduce the osmate ester.

-

Workup:

-

Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude syn-heptane-2,3-diol can be further purified by column chromatography on silica (B1680970) gel.

Safety Precautions: Osmium tetroxide is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

References

Heptane-2,3-diol: A Technical Guide to Synthesis and Putative Natural Occurrence

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of heptane-2,3-diol, with a focus on its synthesis and an exploration of its reported, though unconfirmed, natural occurrence. In the absence of a prominently documented discovery paper in the available scientific literature, this document emphasizes established synthetic methodologies for vicinal diols as a proxy for its initial preparation.

Discovery and Synthesis

The precise first synthesis of this compound is not clearly detailed in scientific literature. Nevertheless, the creation of vicinal diols like this compound from their corresponding alkenes is a fundamental and well-understood process in organic chemistry. A premier and extensively utilized method for the stereoselective synthesis of such diols is the Sharpless Asymmetric Dihydroxylation. This technique facilitates the preparation of enantiomerically enriched 1,2-diols from prochiral olefins.

The reaction entails the oxidation of an alkene (1-heptene in this instance) employing osmium tetroxide as a catalyst in the presence of a chiral ligand. The selection of the ligand, which is typically a derivative of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates the stereochemical outcome, yielding either the (2R, 3S) or (2S, 3R) enantiomer of the diol.[1][2][3][4][5]

Physicochemical Properties of this compound Stereoisomers

| Property | (2R,3S)-Heptane-2,3-diol[6] | (2R,3R)-Heptane-2,3-diol[7] |

| Molecular Formula | C₇H₁₆O₂ | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol | 132.20 g/mol |

| IUPAC Name | (2R,3S)-heptane-2,3-diol | (2R,3R)-heptane-2,3-diol |

| CAS Number | 202831-28-5 | Not available |

| Computed XLogP3 | 1.1 | 1.1 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 4 | 4 |

Experimental Protocol: Stereoselective Synthesis of (2R,3S)-Heptane-2,3-diol via Sharpless Asymmetric Dihydroxylation

This protocol serves as a representative example based on the well-established Sharpless Asymmetric Dihydroxylation methodology.[1][2][3][4][5]

Materials:

-

1-Heptene

-

AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

-

Water

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A 250 mL round-bottom flask, fitted with a magnetic stir bar, is filled with a solution of tert-butanol and water (1:1, 100 mL).

-

AD-mix-β (14 g, for a 10 mmol scale reaction) is introduced to the solvent mixture and stirred at room temperature until all solids have dissolved, which results in a clear, yellow-orange two-phase system.

-

The mixture is then cooled to 0 °C in an ice bath.

-

1-Heptene (10 mmol, 1.24 mL) is added to the chilled reaction mixture.

-

The reaction is stirred vigorously at 0 °C. The reaction's progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (usually within 6-24 hours), solid sodium sulfite (15 g) is added in portions at 0 °C. The mixture is then warmed to room temperature and stirred for an additional hour.

-

The reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate (50 mL each).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product.

-

The crude diol is purified by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient, to yield the pure (2R,3S)-heptane-2,3-diol.

Expected Outcome:

This reaction is expected to produce the desired (2R,3S)-heptane-2,3-diol with a high enantiomeric excess, typically exceeding 95% ee. While the yield may vary, it is generally favorable for this type of chemical transformation.

Synthesis Workflow

Caption: Synthetic workflow for (2R,3S)-Heptane-2,3-diol.

Natural Occurrence

The presence of the parent compound, this compound, in nature is not well-documented in scientific literature. A derivative, "this compound, 2,6,6-trimethyl-," was tentatively identified in the leaf extracts of four plants in a single study. However, subsequent, more detailed analyses of the essential oils from some of these plants, such as Cymbopogon citratus (lemongrass), have not confirmed the presence of either the parent compound or its trimethylated derivative.

It is conceivable that this compound may exist as a minor volatile organic compound (VOC) produced by various organisms, including actinomycetes, which are known for generating a diverse array of volatile substances.[8][9][10][11][12] Despite this possibility, its definitive identification and isolation from a natural source have yet to be reported. The biosynthesis of vicinal diols can proceed through several enzymatic pathways, frequently involving the dihydroxylation of an alkene precursor, although a specific pathway for this compound has not been identified.

Signaling Pathways and Biological Activity

At present, there is no available information in the scientific literature concerning any specific signaling pathways or biological activities associated with this compound. Further investigation would be necessary to explore its potential roles within biological systems.

Conclusion

This compound is a simple vicinal diol for which a definitive discovery and natural source have yet to be fully documented. Its synthesis, however, can be readily accomplished with a high degree of stereocontrol through established methods like the Sharpless Asymmetric Dihydroxylation. This technical guide outlines a framework for its preparation and underscores the existing knowledge gap regarding its natural occurrence and biological function, thereby presenting an avenue for future research in the domains of natural product chemistry and chemical biology.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. (2R,3S)-Heptane-2,3-diol | C7H16O2 | CID 13293569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2r,3r)-Heptane-2,3-diol | C7H16O2 | CID 10057549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Volatile Compounds in Actinomycete Communities: A New Tool for Biosynthetic Gene Cluster Activation, Cooperative Growth Promotion, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. scielo.br [scielo.br]

Spectroscopic and Synthetic Profile of erythro-Heptane-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for erythro-heptane-2,3-diol. Due to the limited availability of experimentally derived public data for this specific stereoisomer, this guide combines established chemical principles, predicted spectroscopic values, and general experimental protocols applicable to the synthesis of erythro-vicinal diols.

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for erythro-heptane-2,3-diol. These values are based on spectral database predictions and characteristic values for similar aliphatic diols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for erythro-Heptane-2,3-diol (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 - 3.55 | m | 1H | H-3 |

| ~3.50 - 3.40 | m | 1H | H-2 |

| ~2.50 - 2.00 | br s | 2H | -OH |

| ~1.50 - 1.20 | m | 6H | H-4, H-5, H-6 |

| ~1.15 | d | 3H | H-1 |

| ~0.90 | t | 3H | H-7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for erythro-Heptane-2,3-diol (in CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| ~75 | C-3 |

| ~73 | C-2 |

| ~33 | C-4 |

| ~28 | C-5 |

| ~23 | C-6 |

| ~18 | C-1 |

| ~14 | C-7 |

Infrared (IR) Spectroscopy

Table 3: Typical Infrared Absorption Frequencies for erythro-Heptane-2,3-diol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000 - 2850 | Strong | C-H stretch (aliphatic) |

| 1465 | Medium | C-H bend (-CH₂-) |

| 1375 | Medium | C-H bend (-CH₃) |

| 1300 - 1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragmentation for erythro-Heptane-2,3-diol

| m/z | Interpretation |

| 132 | [M]⁺ (Molecular Ion) |

| 114 | [M - H₂O]⁺ |

| 87 | [M - C₂H₅O]⁺ (alpha-cleavage) |

| 73 | [M - C₄H₉]⁺ (alpha-cleavage) |

| 45 | [C₂H₅O]⁺ |

Experimental Protocols

A reliable method for the stereoselective synthesis of erythro-vicinal diols is the Sharpless Asymmetric Dihydroxylation of a trans-alkene. For erythro-heptane-2,3-diol, the starting material would be (E)-2-heptene.

Synthesis of erythro-Heptane-2,3-diol via Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure and may require optimization for this specific substrate.

Materials:

-

(E)-2-Heptene

-

AD-mix-β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

-

Water

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

-

Sodium sulfite (B76179)

-

Ethyl acetate

-

Magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

-

AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) are added to the cooled solvent mixture with vigorous stirring.

-

(E)-2-Heptene (1 equivalent) is added to the stirred mixture at 0 °C.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per 1 mmol of alkene) and stirred for one hour.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude diol is purified by silica gel column chromatography to afford pure erythro-heptane-2,3-diol.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra are recorded on an FT-IR spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

The fragmentation pattern is analyzed to confirm the molecular weight and structure of the compound.

Visualizations

The following diagrams illustrate the synthetic and analytical workflow for erythro-heptane-2,3-diol.

Caption: Synthetic and Analytical Workflow for erythro-Heptane-2,3-diol.

Caption: Stereochemical Relationship in the Synthesis of erythro-Heptane-2,3-diol.

References

Heptane-2,3-diol molecular weight and formula

An In-Depth Guide to the Molecular Properties of Heptane-2,3-diol

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of molecules is paramount. This document provides a concise technical summary of the molecular formula and molecular weight of this compound.

Molecular Data Summary

The essential molecular data for this compound is presented in the table below. This information is critical for a variety of applications, including stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C H O | [1][2][3][4] |

| Molecular Weight | 132.20 g/mol | [1][2][3] |

The molecular formula indicates that each molecule of this compound contains 7 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms.[1][2][3][4] The molecular weight is derived from the sum of the atomic weights of all atoms in the molecule.[1][2]

Relationship between Molecular Formula and Molecular Weight

The molecular weight of a compound is a direct consequence of its molecular formula. The diagram below illustrates this fundamental relationship for this compound.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of Heptane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptane-2,3-diol, a chiral vicinal diol, possesses two stereogenic centers, giving rise to four distinct stereoisomers. This technical guide provides a comprehensive overview of the chirality and stereoisomerism of this compound, including the physicochemical properties of each stereoisomer, detailed experimental protocols for their synthesis and separation, and methods for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with chiral compounds.

Introduction to the Stereoisomerism of this compound

This compound has the chemical formula C₇H₁₆O₂ and its structure contains two chiral centers at the C2 and C3 positions. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers can exist for this molecule.[1] These stereoisomers are comprised of two pairs of enantiomers.

The four stereoisomers of this compound are:

-

(2R,3R)-heptane-2,3-diol

-

(2S,3S)-heptane-2,3-diol

-

(2R,3S)-heptane-2,3-diol

-

(2S,3R)-heptane-2,3-diol

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, often referred to as the anti-isomers. The (2R,3S) and (2S,3R) isomers form another pair of enantiomers, known as the syn- or erythro-isomers. Diastereomeric relationships exist between any syn-isomer and any anti-isomer (e.g., (2R,3R) and (2R,3S) are diastereomers).

Physicochemical Properties of this compound Stereoisomers

Table 1: Computed Physicochemical Properties of this compound Stereoisomers

| Property | (2R,3R)-heptane-2,3-diol[2] | (2S,3S)-heptane-2,3-diol | (2R,3S)-heptane-2,3-diol[3] | (2S,3R)-heptane-2,3-diol[4] |

| Molecular Formula | C₇H₁₆O₂ | C₇H₁₆O₂ | C₇H₁₆O₂ | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol | 132.20 g/mol | 132.20 g/mol | 132.203 g/mol |

| CAS Number | Not available | Not available | 202831-28-5 | 91177-72-9 |

| XLogP3 | 1.1 | 1.1 | 1.1 | Not available |

| Topological Polar Surface Area | 40.5 Ų | 40.5 Ų | 40.5 Ų | Not available |

Note: The properties for (2S,3S) and (2S,3R) are inferred from their enantiomeric relationship with (2R,3R) and (2R,3S), respectively. The molecular weight for (2S,3R) is slightly different due to the source.

Experimental Protocols

Stereoselective Synthesis of this compound Stereoisomers

The stereoselective synthesis of vicinal diols can be achieved through various established methods. A common and powerful technique is the Sharpless Asymmetric Dihydroxylation, which allows for the preparation of either syn- or anti-diols with high enantioselectivity from an alkene precursor.

Logical Workflow for Stereoselective Synthesis:

Caption: Stereoselective synthesis of syn- and anti-heptane-2,3-diol.

Protocol: Sharpless Asymmetric Dihydroxylation of trans-Hept-2-ene

This protocol is a general procedure that can be adapted for the synthesis of (2R,3R)- and (2S,3S)-heptane-2,3-diol from trans-hept-2-ene.

Materials:

-

trans-Hept-2-ene

-

AD-mix-α or AD-mix-β

-

Water

-

Methanesulfonamide

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

-

AD-mix-α (for the (2S,3S)-enantiomer) or AD-mix-β (for the (2R,3R)-enantiomer) is added to the cooled solvent mixture with vigorous stirring.

-

Methanesulfonamide is added, and the mixture is stirred until the two phases become one, resulting in a yellow-orange solution.

-

The mixture is cooled to 0 °C, and trans-hept-2-ene is added.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for 1 hour.

-

Ethyl acetate is added, and the mixture is stirred for another 30 minutes.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with 2 M H₂SO₄, water, and brine, then dried over magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the desired diol.

Separation of Stereoisomers

The separation of the enantiomeric pairs and the diastereomers of this compound can be achieved using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental Workflow for Stereoisomer Separation:

Caption: Workflow for the separation of this compound stereoisomers.

Protocol: Chiral HPLC Separation

This is a general protocol that would require optimization for the specific stereoisomers of this compound.

Instrumentation and Columns:

-

HPLC system with a UV or refractive index detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

-

A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The ratio will need to be optimized to achieve baseline separation.

Procedure:

-

The chiral column is equilibrated with the mobile phase until a stable baseline is achieved.

-

A solution of the this compound stereoisomer mixture in the mobile phase is prepared.

-

The sample is injected onto the column.

-

The chromatogram is recorded, and the retention times of the different stereoisomers are determined.

-

The mobile phase composition and flow rate can be adjusted to optimize the separation.

Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers, as they have different chemical environments and thus different chemical shifts and coupling constants. While enantiomers have identical NMR spectra in an achiral solvent, the use of a chiral solvating agent or derivatization with a chiral auxiliary (e.g., Mosher's acid) can be used to differentiate them.

Optical Rotation

Enantiomers rotate the plane of polarized light to an equal but opposite degree. Measurement of the specific rotation ([α]D) is a key method for characterizing enantiomers and determining their enantiomeric purity. Diastereomers will have different specific rotations.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] It provides detailed information about the absolute configuration and conformation of chiral molecules in solution. A comparison of the experimental VCD spectrum with that predicted by quantum chemical calculations can be used to unambiguously assign the absolute configuration of each stereoisomer.

Conclusion

The four stereoisomers of this compound present a rich area of study in stereochemistry. Their synthesis, separation, and characterization require a combination of modern synthetic and analytical techniques. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in their work with these and other chiral diols. Further research to obtain and publish detailed experimental data for all four stereoisomers would be a valuable contribution to the field.

References

- 1. quora.com [quora.com]

- 2. (2R,3S)-Heptane-2,3-diol | C7H16O2 | CID 13293569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. (2S,3R)-heptane-2,3-diol|lookchem [lookchem.com]

- 5. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Heptane-2,3-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptane-2,3-diol is a vicinal diol with applications in chemical synthesis and potentially in the pharmaceutical industry as a building block or intermediate. A critical physicochemical property for its use in drug development and various reaction media is its solubility in organic solvents. This technical guide provides a comprehensive overview of the expected solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and offers a framework for the systematic evaluation of its solubility profile. Due to the limited availability of public quantitative data, this document focuses on providing the foundational knowledge and methodologies for researchers to determine the solubility of this compound in relevant organic solvent systems.

Introduction

This compound (C7H16O2) is an organic compound featuring a seven-carbon chain with two hydroxyl (-OH) groups on adjacent carbons.[1] The presence of these polar hydroxyl groups, capable of acting as both hydrogen bond donors and acceptors, alongside a non-polar five-carbon tail, imparts an amphiphilic character to the molecule. This structure dictates its solubility, a crucial parameter for its application in organic synthesis, formulation, and purification processes. Understanding the solubility of this compound in various organic solvents is essential for process optimization, reaction kinetics, and the development of drug delivery systems.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C7H16O2 | [3] |

| Molecular Weight | 132.20 g/mol | [3] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted in various organic solvents.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is also anticipated in polar aprotic solvents. While these solvents cannot donate hydrogen bonds, their polarity allows for favorable dipole-dipole interactions with the hydroxyl groups of this compound.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimental findings.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| 1-Propanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Acetonitrile | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Toluene | 25 | Gravimetric | ||

| n-Heptane | 25 | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis.[7][8]

Materials and Apparatus

-

This compound (solid or liquid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solute is necessary to ensure equilibrium is reached.[9]

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. The optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[10]

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed evaporating dish to remove any undissolved particles.[10]

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the filtered solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Continue drying until a constant weight is achieved.[8]

-

Accurately weigh the evaporating dish with the dry residue.

-

Data Analysis and Calculation

-

Mass of the solute (m_solute):

-

m_solute = (Mass of dish + residue) - (Mass of empty dish)

-

-

Mass of the solvent (m_solvent):

-

m_solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

-

Volume of the solvent (V_solvent):

-

V_solvent = m_solvent / density_solvent (where density of the solvent at the experimental temperature is known)

-

-

Solubility (S) in g/L:

-

S = m_solute / V_solvent

-

-

Solubility in mol/L:

-

Solubility (mol/L) = S / Molecular Weight of this compound

-

Factors Influencing Solubility

-

Temperature: The solubility of solids in liquids generally increases with temperature.[10] It is crucial to control the temperature during the experiment and to report the temperature at which the solubility was determined.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

-

Purity of Components: The purity of both the this compound and the solvent can affect solubility measurements. Impurities can enhance or decrease solubility.

Conclusion

References

- 1. (2r,3r)-Heptane-2,3-diol | C7H16O2 | CID 10057549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. (2R,3S)-Heptane-2,3-diol | C7H16O2 | CID 13293569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermochemistry of Butanediol (B1596017) and Related Glycols

This technical guide provides a comprehensive overview of the thermochemical properties of butanediol isomers and related glycols, namely ethylene (B1197577) glycol and propylene (B89431) glycol. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development by presenting key quantitative data in a comparative format, detailing the experimental methodologies used for their determination, and visualizing relevant metabolic pathways.

Thermochemical Data

The thermochemical properties of butanediols and related glycols are crucial for understanding their stability, reactivity, and behavior in various systems. The following tables summarize the standard enthalpy of formation (ΔfH°), standard enthalpy of combustion (ΔcH°), enthalpy of vaporization (ΔvapH°), and molar heat capacity (Cp) for the liquid state of these compounds. All data is presented at standard conditions (298.15 K and 1 atm) unless otherwise noted.

Butanediol Isomers

| Compound | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) | ΔvapH° (kJ/mol) | Cp (J/mol·K) |

| 1,2-Butanediol | -532.8[1] | -2479[1][2] | 73.3 ± 0.4[3] | 196.9 |

| 1,3-Butanediol | -501[4][5] | -2502.2[4][5] | 67.6 | 188.4 |

| 1,4-Butanediol (B3395766) | -503 ± 2[2] | -2498.8 | 77 ± 2[6] | 200.1[2] |

| 2,3-Butanediol (B46004) | -544.8[7] | -2461[8][9] | 62.5 | 213.0[7][9] |

Related Glycols

| Compound | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) | ΔvapH° (kJ/mol) | Cp (J/mol·K) |

| Ethylene Glycol | -455.25 ± 0.37[10] | -1192.8 | 65.6 | 149.5[11] |

| Propylene Glycol | -500.30 ± 1.80[9] | -1842.1 | 55.24[9] | 187.9 |

Experimental Protocols

The accurate determination of the thermochemical data presented above relies on precise experimental techniques. This section details the methodologies for the key experiments cited.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard technique for determining the heat of combustion of solid and liquid samples.

Apparatus:

-

A high-pressure stainless steel vessel (the "bomb")

-

A calorimeter bucket filled with a precise mass of water

-

A stirring mechanism

-

A high-precision thermometer

-

An ignition system with a fuse wire

Procedure:

-

A known mass of the liquid sample (e.g., butanediol) is placed in a crucible inside the bomb.

-

A fuse wire is attached to the ignition circuit with its end in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The pressurized bomb is submerged in the calorimeter bucket containing a known volume of water.

-

The initial temperature of the water is recorded after thermal equilibrium is reached.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and the final temperature is recorded after the combustion reaction is complete and thermal equilibrium is re-established.

Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature change of the calorimeter system and its heat capacity. The enthalpy of combustion (ΔH) is then determined from ΔU using thermodynamic relationships.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Apparatus:

-

A differential scanning calorimeter with a furnace, sample and reference pans, and temperature sensors.

-

A data acquisition system.

Procedure:

-

A small, accurately weighed sample of the glycol is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate over the desired temperature range.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow curve of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions.

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of a liquid as a function of temperature.

Apparatus:

-

A temperature-controlled vessel to hold the liquid sample.

-

A pressure sensor or manometer.

-

A vacuum system to remove air from the headspace.

Procedure:

-

The liquid sample is placed in the vessel.

-

The vessel is evacuated to remove any air.

-

The vessel is heated to a specific temperature and allowed to reach equilibrium.

-

The vapor pressure of the liquid at that temperature is measured.

-

Steps 3 and 4 are repeated at several different temperatures.

Data Analysis: The enthalpy of vaporization is calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Metabolic Pathways of Butanediols

In the context of drug development and toxicology, understanding the metabolic fate of butanediols is critical. For instance, 1,4-butanediol is a known prodrug of gamma-hydroxybutyrate (GHB), a psychoactive substance. The biosynthesis of 2,3-butanediol in microorganisms is also of significant interest for biotechnological applications.

Metabolic Conversion of 1,4-Butanediol to GHB

The metabolic pathway of 1,4-butanediol to GHB involves a two-step enzymatic conversion in the liver.[5][12]

Metabolic pathway of 1,4-butanediol to GHB.

Biosynthesis of 2,3-Butanediol from Pyruvate

In certain bacteria, 2,3-butanediol is synthesized from pyruvate, a key intermediate in glucose metabolism.[13]

Biosynthesis of 2,3-butanediol from pyruvate.

References

- 1. 1,2-Butanediol - Wikipedia [en.wikipedia.org]

- 2. 1,2-Butanediol [webbook.nist.gov]

- 3. 1,2-Butanediol [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. webqc.org [webqc.org]

- 7. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 8. 2,3-Butanediol | C4H10O2 | CID 262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Butanediol [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vapor pressure - Wikipedia [en.wikipedia.org]

- 12. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis of Heptane-2,3-diol via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of heptane-2,3-diol through the catalytic hydrogenation of 2,3-heptanedione (B1166720). This method offers a robust and scalable approach for the production of vicinal diols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The protocol outlines the use of common heterogeneous catalysts such as Ruthenium on carbon (Ru/C), Palladium on carbon (Pd/C), and Raney® Nickel. While specific performance data for this exact transformation is not widely published, this guide consolidates best practices from the hydrogenation of analogous diketones and ketones to provide a comprehensive starting point for laboratory synthesis.

Introduction

The reduction of dicarbonyl compounds to their corresponding diols is a fundamental transformation in organic synthesis. This compound, a vicinal diol, is a chiral molecule with potential applications as a building block in the development of novel therapeutic agents and other complex organic molecules. Catalytic hydrogenation represents a clean and efficient method for this conversion, avoiding the use of stoichiometric and often hazardous reducing agents. This application note details a general procedure for the catalytic hydrogenation of 2,3-heptanedione, offering guidance on catalyst selection, reaction conditions, and product purification.

Data Presentation: Typical Reaction Parameters for Diketone Hydrogenation

The following table summarizes typical quantitative data for the catalytic hydrogenation of diketones to diols, based on literature for analogous substrates. These parameters can serve as a starting point for the optimization of the synthesis of this compound.

| Parameter | Ruthenium on Carbon (Ru/C) | Palladium on Carbon (Pd/C) | Raney® Nickel |

| Catalyst Loading (wt%) | 1 - 5 mol% | 1 - 10 mol% | 5 - 20 wt% slurry |

| Hydrogen Pressure (psi) | 50 - 500 | 50 - 1000 | 50 - 1500 |

| Temperature (°C) | 25 - 100 | 25 - 80 | 25 - 150 |

| Solvent | Methanol, Ethanol, Isopropanol | Methanol, Ethanol, Ethyl Acetate | Ethanol, Water |

| Reaction Time (h) | 2 - 24 | 4 - 48 | 1 - 12 |

| Typical Yield (%) | >90 | >90 | >85 |

Experimental Protocol

This protocol provides a general methodology for the synthesis of this compound via catalytic hydrogenation. Researchers should adapt and optimize the conditions based on their specific equipment and desired outcomes.

Materials:

-

2,3-Heptanedione (Substrate)

-

Catalyst: 5% Ruthenium on carbon (Ru/C), 10% Palladium on carbon (Pd/C), or Raney® Nickel (slurry in water or ethanol)

-

Solvent: Anhydrous Ethanol or Methanol

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Parr hydrogenator or a similar high-pressure reaction vessel

-

Glass reaction flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon setup (for atmospheric pressure hydrogenation)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a suitable glass reaction flask or the liner of a high-pressure vessel, add 2,3-heptanedione (1.0 eq).

-

Dissolve the substrate in the chosen solvent (e.g., anhydrous ethanol, approximately 0.1-0.5 M concentration).

-

Under an inert atmosphere (N₂ or Ar), carefully add the hydrogenation catalyst. For Ru/C or Pd/C, a loading of 2-5 mol% is a good starting point. For Raney® Nickel, use a commercial slurry, and wash with the reaction solvent before addition.

-

Seal the reaction vessel.

-

-

Hydrogenation:

-

Atmospheric Pressure: Purge the reaction vessel with hydrogen gas using a balloon. Maintain a positive pressure of hydrogen throughout the reaction.

-

High Pressure: If using a Parr apparatus, purge the vessel with hydrogen gas 3-5 times to remove air. Pressurize the vessel to the desired hydrogen pressure (e.g., 100 psi).

-

Commence vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).

-

Monitor the reaction progress by observing hydrogen uptake (for high-pressure setups) or by periodic sampling and analysis (e.g., TLC, GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with an inert gas.

-

Caution: The catalyst may be pyrophoric. Do not allow the catalyst to dry in the air.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

-

Characterization:

-

Confirm the structure and purity of the resulting this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

Caption: Logical relationship of reactants to product in the synthesis.

Application Notes and Protocols for the Use of Simple Vicinal Diols as Chiral Auxiliaries in Asymmetric Synthesis

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a high degree of selectivity. Among the various classes of chiral auxiliaries, simple, acyclic vicinal diols, such as heptane-2,3-diol and its analogue (2R,3R)-2,3-butanediol, offer a straightforward and effective strategy for achieving stereocontrol.

This document provides detailed application notes and protocols on the use of such diols as chiral auxiliaries. While specific literature on this compound in this context is limited, the principles and procedures outlined herein are based on established methodologies for structurally similar auxiliaries, particularly (2R,3R)-2,3-butanediol. These protocols are intended to serve as a guide for researchers, scientists, and drug development professionals in designing and executing asymmetric transformations.

The primary application involves the formation of a chiral acetal (B89532) from the diol and a carbonyl compound. The inherent C₂ symmetry and steric bulk of the diol auxiliary then create a chiral environment that biases the approach of a nucleophile or reagent to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Principle of Stereocontrol

The use of a chiral vicinal diol, such as (2R,3R)-heptane-2,3-diol or (2R,3R)-2,3-butanediol, as a chiral auxiliary typically follows a three-step sequence:

-

Formation of a Chiral Acetal: The diol is reacted with a prochiral aldehyde or ketone under acidic conditions to form a chiral dioxolane. This step covalently attaches the chiral auxiliary to the substrate.

-

Diastereoselective Transformation: The chiral acetal then undergoes a reaction, such as a nucleophilic addition, cyclization, or alkylation. The stereocenters on the diol auxiliary direct the formation of the new stereocenter, leading to one diastereomer in excess.

-

Removal of the Auxiliary: The chiral auxiliary is cleaved from the product, typically through hydrolysis, to yield the enantiomerically enriched target molecule and recover the diol.

The following diagram illustrates the general workflow of this process.

Application Example: Asymmetric Polyolefin Cyclization

A well-documented example that illustrates the efficacy of simple chiral diols as auxiliaries is the Lewis acid-catalyzed cyclization of a polyolefinic acetal derived from (2R,3R)-2,3-butanediol.[1] This reaction demonstrates how the chiral acetal can effectively control the stereochemistry of a carbon-carbon bond-forming reaction.

In this study, a dienic acetal was synthesized from a polyolefinic aldehyde and (2R,3R)-2,3-butanediol.[1] Treatment of this chiral acetal with a Lewis acid, such as stannic chloride (SnCl₄), induced a cyclization reaction to form octalin alcohols with high diastereoselectivity.[1] The chiral auxiliary was found to strongly influence the direction of the olefinic bond attack on the transient cationic acetal, resulting in a high degree of asymmetric induction at the newly formed carbinol center.[1]

The table below summarizes the quantitative data from this representative study.

| Chiral Auxiliary | Substrate | Lewis Acid | Product(s) | Diastereomeric Ratio (approx.) | Enantiomeric Excess (ee) of Product | Yield |

| (2R,3R)-2,3-Butanediol | Dienic Acetal | SnCl₄ | Octalin Alcohols | 92:8 | 83-84% | High |

Table 1: Representative data for the diastereoselective cyclization using a (2R,3R)-2,3-butanediol auxiliary. The diastereomeric ratio is inferred from the reported enantiomeric excess of the final products.[1]

The following diagram illustrates the logical relationship in this asymmetric cyclization.

Experimental Protocols

The following protocols are generalized procedures based on the principles demonstrated in the literature for (2R,3R)-2,3-butanediol and can be adapted for other simple vicinal diols like this compound.

Protocol 1: Formation of the Chiral Acetal

Objective: To attach the chiral auxiliary to a prochiral aldehyde.

Materials:

-

Prochiral aldehyde (1.0 eq)

-

(2R,3R)-Heptane-2,3-diol or (2R,3R)-2,3-butanediol (1.1 eq)

-

Anhydrous toluene (B28343) or benzene (B151609)

-

p-Toluenesulfonic acid (catalytic amount, ~0.02 eq)

-

Dean-Stark apparatus

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral aldehyde (1.0 eq), the chiral diol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.

-

Add sufficient anhydrous toluene or benzene to fill the Dean-Stark trap and dissolve the reagents.

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude chiral acetal can be purified by silica gel column chromatography if necessary.

Protocol 2: Diastereoselective Cyclization (Example)

Objective: To perform a diastereoselective carbon-carbon bond formation directed by the chiral acetal.

Materials:

-

Chiral acetal from Protocol 1 (1.0 eq)

-

Anhydrous benzene or dichloromethane (B109758)

-

Stannic chloride (SnCl₄) (1.0 M solution in dichloromethane, 1.1 eq)

-

Inert atmosphere (Argon or Nitrogen)

-

Dry glassware

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether or ethyl acetate (B1210297) for extraction

Procedure:

-

Dissolve the chiral acetal (1.0 eq) in anhydrous benzene or dichloromethane in a dry, inert atmosphere-flushed flask.

-

Cool the solution to the desired temperature (e.g., 0 °C to room temperature, as determined by optimization).

-

Slowly add the stannic chloride solution (1.1 eq) dropwise with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product containing the diastereomerically enriched cyclized product with the auxiliary still attached can be purified by column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC.

Protocol 3: Removal of the Chiral Auxiliary

Objective: To cleave the auxiliary and isolate the enantiomerically enriched product.

Materials:

-

Product from Protocol 2 (1.0 eq)

-

Acetone (B3395972)/water mixture (e.g., 4:1)

-

Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst

-

Diethyl ether or ethyl acetate for extraction

Procedure:

-

Dissolve the product from the previous step in an acetone/water mixture.

-

Add a catalytic amount of PPTS.

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC for the disappearance of the starting material and the appearance of the aldehyde/ketone product and the free diol.

-

Once the reaction is complete, neutralize the acid catalyst with a small amount of solid sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

-

The combined organic layers contain the desired enantiomerically enriched product. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography. The aqueous layer contains the water-soluble chiral diol, which can be recovered by extraction or distillation for reuse.

Conclusion

Simple chiral vicinal diols, exemplified by (2R,3R)-2,3-butanediol, serve as effective chiral auxiliaries for directing stereoselective transformations. By forming a temporary chiral acetal, they can induce high levels of diastereoselectivity in subsequent reactions, such as intramolecular cyclizations. The protocols provided offer a general framework for the application of these auxiliaries, which can be adapted for substrates like this compound in the synthesis of valuable, enantiomerically enriched molecules for research and development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Asymmetric Synthesis of (2R,3R)-Heptane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral vicinal diols is a critical transformation in modern organic chemistry, providing key building blocks for the synthesis of pharmaceuticals, natural products, and other complex molecules. (2R,3R)-heptane-2,3-diol is a valuable chiral synthon. The Sharpless asymmetric dihydroxylation offers a reliable and highly enantioselective method for the preparation of such diols from prochiral olefins. This application note provides a detailed protocol for the synthesis of (2R,3R)-heptane-2,3-diol from (E)-2-heptene using the commercially available AD-mix-β.

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve facial-selective dihydroxylation of an alkene.[1] The catalytic cycle is sustained by the use of a stoichiometric co-oxidant, such as potassium ferricyanide.[1] The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand, the co-oxidant, and a base, simplifying the experimental procedure.[1] For the synthesis of (2R,3R)-diols from (E)-alkenes, AD-mix-β, which contains the dihydroquinidine-based ligand (DHQD)₂PHAL, is the reagent of choice.[2][3]

Reaction Scheme

The asymmetric dihydroxylation of (E)-2-heptene to (2R,3R)-heptane-2,3-diol is depicted below. The use of AD-mix-β ensures the desired stereochemical outcome.

Caption: Reaction scheme for the asymmetric synthesis of (2R,3R)-heptane-2,3-diol.

Data Presentation

| Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (E)-Stilbene | (1R,2R)-1,2-Diphenylethane-1,2-diol | >99 | 99 |

| (E)-5-Decene | (5R,6R)-Decane-5,6-diol | 97 | 99 |

| 1-Octene | (R)-Octane-1,2-diol | 97 | 97 |

Data is for analogous reactions and serves as an estimate for the reaction of (E)-2-heptene.

Experimental Protocol

This protocol describes the asymmetric dihydroxylation of (E)-2-heptene on a 1 mmol scale using AD-mix-β.

Materials:

-

(E)-2-heptene (98.19 g/mol )

-

AD-mix-β

-

tert-Butanol (B103910) (t-BuOH)

-

Water (H₂O)

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-